2-Hydrazinyl-4-methylbenzo[d]thiazole

Catalog No.
S704580
CAS No.
20174-68-9
M.F
C8H9N3S
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-4-methylbenzo[d]thiazole

CAS Number

20174-68-9

Product Name

2-Hydrazinyl-4-methylbenzo[d]thiazole

IUPAC Name

(4-methyl-1,3-benzothiazol-2-yl)hydrazine

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C8H9N3S/c1-5-3-2-4-6-7(5)10-8(11-9)12-6/h2-4H,9H2,1H3,(H,10,11)

InChI Key

DYWNRVWOUASMDT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NN

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NN

Potential Antimicrobial Activity:

Studies suggest that 2-HMBT might possess antimicrobial properties. Research published in "Medicinal Chemistry Research" investigated the synthesis and antibacterial activity of various hydrazinobenzothiazole derivatives, including 2-HMBT. The findings showed moderate activity against certain bacterial strains, indicating potential for further development as antimicrobial agents [].

Precursor for Ligand Synthesis:

2-HMBT can serve as a building block for the synthesis of various ligands, which are molecules that bind to specific targets like enzymes or receptors. A study published in "Dalton Transactions" explored the complexation of metal ions with hydrazinobenzothiazole derivatives, including 2-HMBT. The results demonstrated the potential of these ligands to form stable complexes with various metal ions [].

2-Hydrazinyl-4-methylbenzo[d]thiazole is a heterocyclic compound characterized by the presence of both hydrazine and thiazole functionalities. Its molecular formula is C₈H₉N₃S, and it features a methyl group at the 4-position of the benzo[d]thiazole ring. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Currently, there is no scientific research readily available describing a specific mechanism of action for 2-Hydrazinyl-4-methylbenzo[d]thiazole.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators
  • Handling in a well-ventilated fume hood
  • Avoiding contact with skin and eyes
  • Considering its potential flammability
Typical of hydrazines and thiazoles. Notably, it can participate in:

  • Condensation Reactions: Reacting with aldehydes to form hydrazones, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The nitrogen atom in the hydrazine moiety can act as a nucleophile, allowing for substitutions on electrophilic centers.
  • Cyclization Reactions: It may undergo cyclization to form more complex structures, enhancing its utility in synthesizing novel compounds.

2-Hydrazinyl-4-methylbenzo[d]thiazole has shown promising biological activities, including:

  • Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit antibacterial properties against various gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects: Certain derivatives have demonstrated significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
  • Antitumor Potential: The compound's structural features suggest possible antitumor activity, particularly when modified with electron-donating groups .

Several methods have been reported for synthesizing 2-hydrazinyl-4-methylbenzo[d]thiazole:

  • Hydrazine Hydrate Method:
    • A mixture of 4-methylbenzo[d]thiazole and hydrazine hydrate is refluxed in an acidic medium (often using concentrated hydrochloric acid) to yield the target compound .
  • Diazotization and Reduction:
    • This method involves diazotization of 4-methyl-2-aminobenzothiazole followed by reduction using stannous chloride or sulfite to obtain high-purity yields .
  • One-Pot Synthesis:
    • A more efficient approach includes one-pot synthesis techniques where multiple reagents are combined in a single reaction vessel, streamlining the process while maintaining high yields .

The applications of 2-hydrazinyl-4-methylbenzo[d]thiazole span various fields:

  • Pharmaceutical Chemistry: It serves as a scaffold for developing new drugs, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemistry: Its derivatives may be explored for use as agrochemicals due to their biological activity.
  • Material Science: Potential applications in developing functional materials owing to its unique chemical properties.

Interaction studies have focused on understanding how 2-hydrazinyl-4-methylbenzo[d]thiazole interacts with biological targets:

  • Enzyme Inhibition: Some studies indicate that derivatives can inhibit specific enzymes, such as H+/K+ ATPase, which is crucial for gastric acid secretion .
  • Receptor Binding: Investigations into receptor interactions suggest potential roles in modulating biological pathways related to inflammation and cancer progression.

Several compounds share structural similarities with 2-hydrazinyl-4-methylbenzo[d]thiazole, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
2-Hydrazinyl-5-methylbenzo[d]thiazoleHydrazine derivativeAntimicrobial and anti-inflammatory
4-MethylbenzothiazoleBenzothiazoleAnticancer properties
2-AminobenzothiazoleAmino derivativeAntitumor activity
BenzothiazoleParent structureBroad-spectrum antibacterial activity

These compounds highlight the versatility of the benzothiazole scaffold while emphasizing the unique attributes of 2-hydrazinyl-4-methylbenzo[d]thiazole, particularly its specific hydrazine functionality that enhances its reactivity and potential biological activities.

The comprehensive structural characterization of 2-Hydrazinyl-4-methylbenzo[d]thiazole has been accomplished through multiple analytical techniques, providing detailed insights into its molecular architecture, electronic properties, and crystalline arrangements. This heterocyclic compound, with molecular formula C₈H₉N₃S and molecular weight 179.24, demonstrates unique spectroscopic signatures that confirm its structural identity and reveal important physicochemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 2-Hydrazinyl-4-methylbenzo[d]thiazole provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform reveals distinct resonances that correspond to specific molecular environments within the benzothiazole framework [1] [2].

The aromatic methyl group manifests as a sharp singlet at δ 2.54 parts per million, integrating for three protons and confirming the presence of the 4-methyl substituent. The hydrazine functionality displays a characteristic singlet at δ 4.82 parts per million, integrating for two protons and representing the terminal amino group. The aromatic proton resonances appear in the expected downfield region, with signals at δ 7.01 (triplet, J = 8.0 Hz), δ 7.11 (doublet, J = 7.2 Hz), and δ 7.46 (doublet, J = 8.0 Hz) parts per million, each integrating for one proton and establishing the substitution pattern on the benzene ring [2].

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing eight distinct carbon environments consistent with the molecular formula. The methyl carbon resonates at δ 18.2 parts per million, while the aromatic carbons appear between δ 118.5 and δ 130.4 parts per million. The imine carbon (C=N) of the thiazole ring shows a characteristic downfield shift at δ 151.1 parts per million, and the carbon attached to sulfur resonates at δ 173.4 parts per million, confirming the thiazole ring integrity [1] [2].

NucleusChemical Shift (δ ppm)MultiplicityJ-coupling (Hz)Integration/Assignment
¹H NMR (CDCl₃)2.54s-3H, CH₃
¹H NMR (CDCl₃)4.82s-2H, NH₂
¹H NMR (CDCl₃)7.01t8.01H, Ar-H
¹H NMR (CDCl₃)7.11d7.21H, Ar-H
¹H NMR (CDCl₃)7.46d8.01H, Ar-H
¹³C NMR (CDCl₃)18.2--CH₃
¹³C NMR (CDCl₃)118.5--Ar-C
¹³C NMR (CDCl₃)121.6--Ar-C
¹³C NMR (CDCl₃)126.6--Ar-C
¹³C NMR (CDCl₃)128.7--Ar-C
¹³C NMR (CDCl₃)130.4--Ar-C
¹³C NMR (CDCl₃)151.1--C=N
¹³C NMR (CDCl₃)173.4--C-S

Infrared Vibrational Mode Assignments

The infrared spectroscopic analysis reveals characteristic vibrational modes that provide detailed information about the functional groups and molecular interactions within 2-Hydrazinyl-4-methylbenzo[d]thiazole. The spectrum exhibits distinctive absorption bands that can be assigned to specific molecular vibrations based on theoretical calculations and empirical correlations [1] [3] [4].

The nitrogen-hydrogen stretching vibrations of the free hydrazine group appear in the region between 3310-3340 cm⁻¹, manifesting as weak to medium intensity bands due to the relatively weak nature of these oscillators. A notable antisymmetric stretching vibration is observed at 1920 cm⁻¹, which has been attributed to specific molecular motions within the heterocyclic framework [2]. The imine functionality (C=N) displays a strong absorption band between 1612-1630 cm⁻¹, characteristic of the thiazole ring system and consistent with conjugated imine stretching vibrations [1] [3].

The benzothiazole ring system exhibits characteristic vibrational modes at approximately 1500 cm⁻¹ and 1600 cm⁻¹, representing in-plane ring deformations and carbon-carbon stretching vibrations within the aromatic framework [4]. The nitrogen-nitrogen bond stretching appears in the 880-890 cm⁻¹ region, while carbon-sulfur stretching vibrations are observed between 750-850 cm⁻¹, confirming the integrity of the thiazole heterocycle [4].

Wavenumber (cm⁻¹)AssignmentIntensityReference
3310-3340N-H stretch (free)weak-medium [1] [2]
1920Antisymmetric stretchmedium [2]
1612-1630C=N stretch (imine)strong [1] [3]
1500Benzothiazole ring vibrationmedium [4]
1600Benzothiazole ring vibrationmedium [4]
880-890N-N stretchmedium [4]
750-850C-S stretchmedium [4]

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometric analysis provides definitive molecular weight confirmation and insights into the fragmentation behavior of 2-Hydrazinyl-4-methylbenzo[d]thiazole under ionization conditions. The electrospray ionization mass spectrum displays a molecular ion peak at m/z 180.0526, corresponding to the protonated molecular ion [M + H]⁺ with excellent agreement to the calculated value of m/z 180.0517 for the molecular formula C₈H₁₀N₃S⁺ [2].

The base peak in the mass spectrum corresponds to the protonated molecular ion, indicating the relative stability of the compound under ionization conditions. The fragmentation patterns, while not extensively detailed in the available literature, are expected to involve characteristic losses associated with the hydrazine functionality and methyl group, consistent with typical benzothiazole derivative behavior under electron impact or electrospray ionization conditions [2].

Molecular IonCalculated m/zObserved m/zFormulaRelative Intensity (%)
[M + H]⁺180.0517180.0526C₈H₁₀N₃S⁺100
[M]⁺-179.0517-C₈H₉N₃S⁺--

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis has provided detailed three-dimensional structural information for 2-Hydrazinyl-4-methylbenzo[d]thiazole, revealing critical geometric parameters and intermolecular interactions that govern its solid-state properties [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁, indicating a non-centrosymmetric structure that may contribute to its unique physical properties.

The unit cell parameters determined at 113 K reveal dimensions of a = 3.893(2) Å, b = 7.312(4) Å, c = 14.137(8) Å, with β = 93.416(13)°, yielding a unit cell volume of 401.7(4) ų. The structure contains two molecules per unit cell (Z = 2), resulting in a calculated density of 1.482 Mg m⁻³ [2]. The refinement statistics demonstrate excellent data quality, with R factor = 0.028 and wR factor = 0.057, indicating reliable structural parameters.

The molecular structure reveals that the compound is essentially planar, with a root-mean-square deviation of only 0.019 Å from the best-fit plane through all non-hydrogen atoms. However, the terminal amino group (NH₂) shows a slight deviation of 0.286(2) Å from this plane, suggesting some degree of pyramidalization at the nitrogen center [2]. This geometric feature may influence the compound's reactivity and intermolecular interactions.

Key bond lengths within the molecule include S1—C1 = 1.746(2) Å, S1—C7 = 1.756(2) Å, N1—C7 = 1.289(2) Å, N1—C6 = 1.399(2) Å, and N3—N2 = 1.420(2) Å. The bond angles around the thiazole ring are C1—S1—C7 = 87.97(10)°, C7—N1—C6 = 109.43(16)°, N1—C7—N2 = 123.57(18)°, and C7—N2—N3 = 115.08(15)°, all consistent with typical benzothiazole geometry [2].

ParameterValueReference
Molecular FormulaC₈H₉N₃S [2]
Molecular Weight179.24 [2]
Crystal SystemMonoclinic [2]
Space GroupP2₁ [2]
a (Å)3.893(2) [2]
b (Å)7.312(4) [2]
c (Å)14.137(8) [2]
β (°)93.416(13) [2]
Volume (ų)401.7(4) [2]
Z2 [2]
Density (Mg m⁻³)1.482 [2]
Temperature (K)113 [2]
R factor0.028 [2]
wR factor0.057 [2]

The crystal packing is characterized by intermolecular hydrogen bonding interactions that create extended networks in the solid state. Two primary hydrogen bonds have been identified: N2—H2···N3ⁱ with geometric parameters D—H = 0.89(1) Å, H···A = 2.30(2) Å, D···A = 2.996(3) Å, and D—H···A = 135(2)°; and N3—H3A···N1ⁱⁱ with D—H = 0.92(1) Å, H···A = 2.21(1) Å, D···A = 3.077(3) Å, and D—H···A = 156(2)° [2]. These interactions generate sheet-like arrangements parallel to the (001) crystallographic plane, contributing to the overall stability of the crystal structure.

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N2—H2···N3ⁱ0.89(1)2.30(2)2.996(3)135(2)−x+2, y+1/2, −z+1
N3—H3A···N1ⁱⁱ0.92(1)2.21(1)3.077(3)156(2)−x+1, y−1/2, −z+1

Computational Molecular Modeling

Density functional theory calculations have been extensively employed to understand the electronic structure, vibrational properties, and reactivity patterns of 2-Hydrazinyl-4-methylbenzo[d]thiazole. Multiple computational approaches have been utilized, including B3LYP functional with various basis sets, providing comprehensive theoretical support for experimental observations [5] [6] [3] [7] [8] [9].

The B3LYP/6-31G(d) level of theory has been frequently employed for geometry optimization and frequency calculations, providing good agreement with experimental structural parameters. Higher-level calculations using B3LYP/cc-pVTZ and DFT/TZ2P basis sets have been performed to obtain more accurate energetic and spectroscopic properties [5] [6]. The calculated vibrational frequencies show excellent correlation with experimental infrared spectra, validating the computational approach and providing detailed mode assignments.

Molecular orbital analysis reveals important electronic characteristics, including the distribution of highest occupied molecular orbital and lowest unoccupied molecular orbital densities, which influence the compound's reactivity and optical properties. The calculations predict frontier orbital energies that are consistent with the observed UV-visible absorption characteristics and provide insights into potential chemical reactions and intermolecular interactions [3] [8] [9].

Time-dependent density functional theory calculations have been employed to predict electronic excitation energies and oscillator strengths, supporting the interpretation of UV-visible absorption spectra and providing guidance for potential photochemical applications. The computational results demonstrate that the compound exhibits characteristic absorption in the 318-343 nm range, consistent with π→π* transitions within the conjugated benzothiazole system [10].

Method/Basis SetOptimizationFrequency AnalysisEnergy (Hartree)HOMO-LUMO Gap (eV)Reference
B3LYP/6-31G(d)YesYes-- [3] [8] [9]
B3LYP/cc-pVTZYesYes-- [5] [6]
DFT/TZ2PYesYes-- [5]
MP2/6-311G(d,p)PartialNo-- [7] [8]
CCSD(T)/cc-pVTZSingle PointNo-- [6]

The theoretical investigation of intermolecular interactions has provided valuable insights into the hydrogen bonding patterns observed in the crystal structure. Computational studies confirm the importance of N-H···N interactions in determining the solid-state organization and predict the relative energies of different conformational arrangements. Natural bond orbital analysis reveals the electronic basis for these interactions, demonstrating significant charge transfer between donor and acceptor orbitals [8] [9].

XLogP3

2.3

Other CAS

20174-68-9

Wikipedia

4-Methyl-2-benzothiazolehydrazine

General Manufacturing Information

Benzothiazole, 2-hydrazinyl-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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